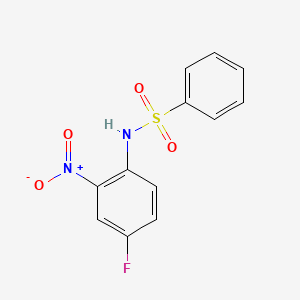
Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate is a complex organic compound with a multifaceted structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate involves multiple steps, each requiring precise conditions and reagents. The process typically begins with the protection of functional groups to prevent unwanted reactions. This is followed by the formation of peptide bonds through coupling reactions, often using reagents like carbodiimides or phosphonium salts. The final steps involve deprotection and purification to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve automated synthesis using peptide synthesizers, which can handle the complex sequence of reactions efficiently. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove protective groups or reduce specific functional groups.
Substitution: Allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected amines.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and in the study of peptide synthesis.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways in disease processes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (S)-4-((S)-2-amino-4-methylpentanamido)-5-((S)-2-(((benzyloxy)carbonyl)((S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino)-3-(1H-imidazol-4-yl)propanamido)-5-oxopentanoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for selective interactions with molecular targets. This selectivity makes it a valuable tool in research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C32H43FN6O10 |
|---|---|
Molekulargewicht |
690.7 g/mol |
IUPAC-Name |
methyl (4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-2-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]-phenylmethoxycarbonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C32H43FN6O10/c1-19(2)12-22(34)29(43)37-23(10-11-27(41)47-3)30(44)38-31(45)25(13-21-16-35-18-36-21)39(24(26(40)15-33)14-28(42)48-4)32(46)49-17-20-8-6-5-7-9-20/h5-9,16,18-19,22-25H,10-15,17,34H2,1-4H3,(H,35,36)(H,37,43)(H,38,44,45)/t22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
LRRCNNLGDWQJQT-QORCZRPOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)NC(=O)[C@H](CC1=CN=CN1)N([C@@H](CC(=O)OC)C(=O)CF)C(=O)OCC2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(=O)C(CC1=CN=CN1)N(C(CC(=O)OC)C(=O)CF)C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)

![7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]](/img/structure/B12832251.png)
![4-Mercapto-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832253.png)




![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)


